1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Description
1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory , antimicrobial , and antitubercular effects. These activities suggest that the compound may interact with multiple targets, such as COX-2 for anti-inflammatory activity , bacterial proteins for antimicrobial activity , and Mycobacterium tuberculosis proteins for antitubercular activity .
Mode of Action
For instance, some benzothiazole derivatives inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins . In the case of antimicrobial activity, these compounds may interfere with essential bacterial proteins, disrupting their normal functions . For antitubercular activity, they may inhibit key proteins in Mycobacterium tuberculosis, hindering the bacterium’s survival and proliferation .
Biochemical Pathways
The affected biochemical pathways depend on the compound’s targets. If the compound targets COX-2, it would affect the arachidonic acid pathway, reducing the production of pro-inflammatory prostaglandins . If it targets bacterial proteins, it could disrupt various bacterial metabolic pathways . If it targets Mycobacterium tuberculosis proteins, it could interfere with the bacterium’s essential metabolic processes .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted primarily through the kidneys . These properties can significantly impact the compound’s bioavailability, efficacy, and safety profile.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits COX-2, it could reduce inflammation at the molecular and cellular levels . If it disrupts bacterial proteins, it could lead to bacterial cell death . If it inhibits Mycobacterium tuberculosis proteins, it could result in the death of the bacterium .
Properties
IUPAC Name |
1'-(1,3-benzothiazole-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-18(17-21-15-8-3-4-9-16(15)26-17)22-11-5-10-20(12-22)14-7-2-1-6-13(14)19(24)25-20/h1-4,6-9H,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIWOSXMFCTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.